molecular formula C11H13N3O4 B1317949 1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid CAS No. 758720-54-6

1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B1317949
CAS No.: 758720-54-6
M. Wt: 251.24 g/mol
InChI Key: QGAAHRDLCVCDAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C11H13N3O4 and a molecular weight of 251.24 g/mol This compound is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a piperidine ring bearing a carboxylic acid group

Biochemical Analysis

Biochemical Properties

1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s nitro group is known to participate in redox reactions, which can influence the activity of enzymes involved in oxidative stress responses. Additionally, the piperidine ring structure allows for interactions with neurotransmitter receptors, potentially modulating their activity. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. This modulation can result in changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as low temperatures and protection from light. Prolonged exposure to environmental factors can lead to its degradation, potentially altering its biochemical properties and efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter activity or reducing oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and oxidative phosphorylation. These interactions can lead to changes in energy production and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester the compound, influencing its localization and availability for biochemical reactions .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to particular organelles or compartments within the cell, such as the mitochondria, nucleus, or endoplasmic reticulum. This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. The subcellular localization of the compound can significantly impact its activity and function .

Preparation Methods

The synthesis of 1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-chloropyridine to form 3-nitro-2-chloropyridine, followed by a nucleophilic substitution reaction with piperidine to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the target compound while minimizing by-products.

Chemical Reactions Analysis

1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

    2-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid: Similar structure but with the nitro group in a different position, leading to different chemical and biological properties.

    3-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid: Another positional isomer with distinct reactivity and applications.

    4-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid: Yet another isomer with unique characteristics.

Properties

IUPAC Name

1-(3-nitropyridin-2-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c15-11(16)8-3-6-13(7-4-8)10-9(14(17)18)2-1-5-12-10/h1-2,5,8H,3-4,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAAHRDLCVCDAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The mixture consisting of 634 mg of 2-chloro-3-nitropyridine, 620 mg of piperidine carboxylic acid, 820 mg of potash and 3 ml of NMP was stirred at 80° C. for 2 hours. After allowing to cool, 30 ml of water of water were added and the crude product was extracted with 30 ml of ethyl acetate. After drying the organic phase with sodium sulfate, it was concentrated under reduced pressure.
Quantity
634 mg
Type
reactant
Reaction Step One
Quantity
620 mg
Type
reactant
Reaction Step Two
Quantity
820 mg
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of KOH (0.46 g, 8.16 mmol) in methanol (30 mL) and water (30 mL) was added Compound 258a (1.14 g, 4.08 mmol). The solution was stirred at r.t. for 1.5 hours, poured into water, acidified with 2M HCl and extracted with EtOAc. The combined organic layers were washed with brine, dried on Na2SO4 and evaporated to dryness in vacuo to afford the title product (1.38 g).
Name
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.